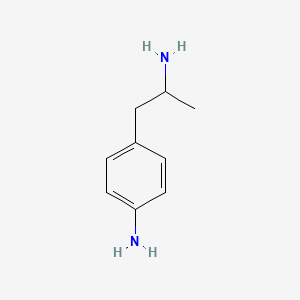
4-(2-Aminopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is attached to the fourth position of the benzene ring, and a propyl group is attached to the second position of the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene followed by the reduction of the nitro group can yield aniline derivatives . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro compounds. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve efficient reduction .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Aminopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminopropyl)aniline involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The amino group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways . Additionally, its oxidation and reduction properties allow it to participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
- 4-(Aminomethyl)pyridine
- N-Phenylethylenediamine
- 3-Aminotetrahydrofuran
- 4-Aminotetrahydropyran
Comparison: 4-(2-Aminopropyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.
Propiedades
Número CAS |
57736-33-1 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3 |
Clave InChI |
UXAZIFYAGDKABZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

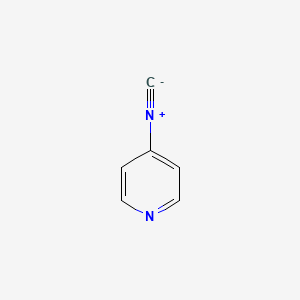
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
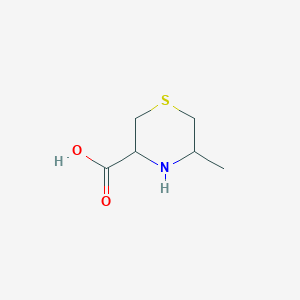
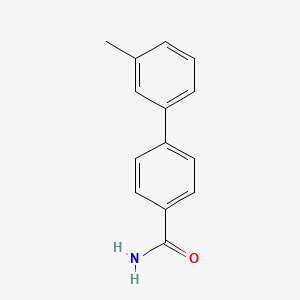
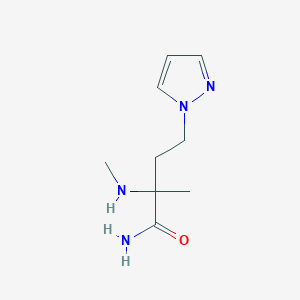

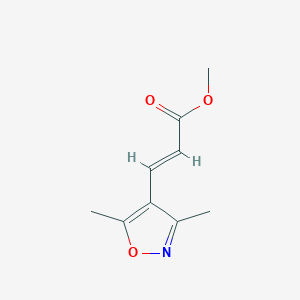
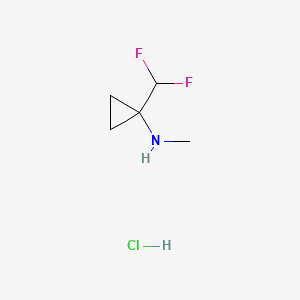
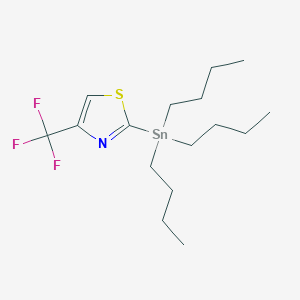
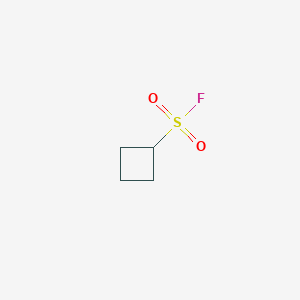
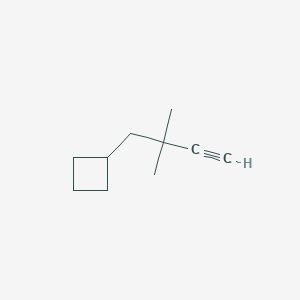
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
